Oxcarbazepine N-Sulfate

Description

Contextualization within Oxcarbazepine (B1677851) Metabolite and Impurity Research

Oxcarbazepine undergoes extensive metabolism in the human body. The primary metabolic pathway involves the rapid reduction of oxcarbazepine to its pharmacologically active 10-monohydroxy derivative (MHD), which is responsible for most of the drug's therapeutic effects. drugbank.com This reduction is followed by further metabolic steps, primarily glucuronidation of MHD. drugbank.com

Significance as a Minor Metabolic Conjugate

Oxcarbazepine N-Sulfate is classified as a phase II metabolite of oxcarbazepine. Phase II metabolic reactions typically involve the conjugation of a drug or its phase I metabolite with an endogenous molecule, such as sulfate (B86663), to increase its water solubility and facilitate its excretion from the body. While the primary route of oxcarbazepine clearance is through the glucuronidation of its active metabolite MHD, a smaller fraction of the parent drug can undergo direct conjugation to form this compound. nih.gov

Relevance as a Potential Process-Related Impurity

In the context of pharmaceutical manufacturing, an impurity is any component of the drug substance that is not the desired chemical entity. These can arise from the starting materials, intermediates, or by-products of the synthesis process. While not a commonly cited major impurity, the chemical structure of this compound suggests it could potentially be formed under certain synthetic conditions.

The synthesis of oxcarbazepine often involves multiple steps, and various reagents and conditions can lead to the formation of related substances. google.comgoogle.com Although specific synthetic pathways leading to the direct formation of this compound as a process impurity are not extensively documented in publicly available literature, its identification as a known metabolite necessitates its consideration during impurity profiling of the drug substance. Pharmaceutical manufacturers must demonstrate that their processes are well-controlled and that any potential impurities, including sulfated derivatives, are either absent or present at levels below the established safety thresholds. The availability of reference standards for this compound from various suppliers indicates its importance in the quality control of oxcarbazepine.

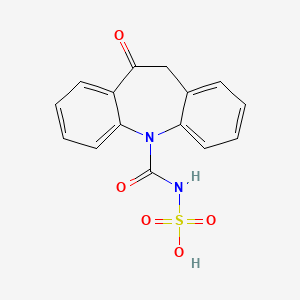

Structure

3D Structure

Properties

IUPAC Name |

(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUUBMUNUJEFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676089 | |

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-54-4 | |

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of Oxcarbazepine N Sulfate Formation

Synthetic Origin and Degradation-Induced Formation

Potential Formation under Controlled Degradation Conditions

Exploration of Oxidative Stressors Leading to Sulfate (B86663) Derivatives

There is no scientific evidence to suggest that oxidative stressors lead to the formation of Oxcarbazepine (B1677851) N-Sulfate. Oxcarbazepine was specifically developed as a keto-analogue of carbamazepine (B1668303) to avoid the oxidative metabolic pathways associated with its predecessor. nih.gov Its primary metabolism is reductive, which minimizes the formation of reactive epoxide intermediates.

Forced degradation studies that subject oxcarbazepine to oxidative stress, typically using hydrogen peroxide (H₂O₂), show that the parent drug can be degraded, but this process does not yield sulfate derivatives. The stability of oxcarbazepine under oxidative conditions varies across different studies. Some research indicates significant degradation, while other reports suggest the drug is relatively stable. For example, one study reported 3.97% degradation in 1% H₂O₂ at 80°C for one hour. akjournals.com Another study using 5% H₂O₂ at room temperature for 8 hours found 2.54% degradation. hilarispublisher.com A third study, however, reported that the drug was stable to the attempted oxidation conditions. nih.gov

The results from several studies on the degradation of oxcarbazepine under oxidative stress are detailed below.

Table 2: Degradation of Oxcarbazepine under Oxidative Stress Conditions

| Condition | Duration | Temperature | % Degradation | Reference |

|---|---|---|---|---|

| 1% H₂O₂ | 1 h | 80°C | 3.97% | akjournals.com |

| 5% H₂O₂ | 8 h | Room Temp. | 2.54% | hilarispublisher.com |

| 30% H₂O₂ | 30 min | 60°C | 2.5% | rjptonline.org |

| 3.0% H₂O₂ | 48 h | Room Temp. | Degradation Observed | jyoungpharm.org |

| Oxidation Attempted | Not Specified | Not Specified | Stable | nih.gov |

Advanced Analytical Methodologies for Oxcarbazepine N Sulfate

Chromatographic Separation Techniques

Chromatographic methods are fundamental in pharmaceutical analysis for separating components of a mixture. While High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing oxcarbazepine (B1677851) and its metabolites, specific methods for Oxcarbazepine N-Sulfate are not described in the available literature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A thorough search of scientific databases yields no specific HPLC methods developed or validated for the quantitative determination of this compound. The existing literature focuses almost exclusively on methods for oxcarbazepine and its active metabolite, MHD. akjournals.comscielo.brpharmacophorejournal.comrroij.comrjptonline.orgakjournals.com

There are no published studies detailing the optimization of reversed-phase HPLC parameters specifically for the analysis of this compound.

The applicability of chiral HPLC for the enantiomeric separation of this compound has not been investigated in the available scientific literature. Chiral separation methods have been developed for the 10-monohydroxy metabolite of oxcarbazepine, but not for its N-sulfate conjugate.

Reversed-Phase HPLC Parameters Optimization

Ultra-Performance Liquid Chromatography (UPLC) Applications

While UPLC methods have been successfully applied to the analysis of oxcarbazepine and its other metabolites, offering advantages in terms of speed and resolution, there are no specific UPLC applications reported for the analysis of this compound. researchgate.netresearchgate.net

Gas Chromatography (GC) Considerations for Volatile Derivatives (if applicable)

Gas chromatography is generally not a suitable method for the direct analysis of non-volatile and thermally labile compounds like sulfate (B86663) conjugates. Derivatization to increase volatility would be necessary. However, no GC methods, with or without derivatization, have been reported for the analysis of this compound.

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic techniques are crucial for the structural elucidation and identification of compounds.

While mass spectrometry (MS) is often coupled with liquid chromatography for the analysis of drug metabolites, specific mass spectrometric or NMR spectroscopic data for the definitive characterization of this compound are not available in the public domain. LC-MS/MS methods have been extensively used for the sensitive detection of oxcarbazepine and MHD. oup.commdpi.comresearchgate.netnih.gov It is plausible that such techniques could be adapted for the detection of this compound, but specific studies and the resulting data have not been published. Similarly, while NMR is a powerful tool for structural analysis, drugbank.comresearchgate.netvivanls.comderpharmachemica.com there are no published NMR spectra or detailed structural elucidation studies for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique in metabolite identification due to its high sensitivity, specificity, and ability to provide molecular weight and structural information. For a polar and potentially labile metabolite like this compound, MS-based methods are particularly powerful. An investigation into a bioequivalence study of oxcarbazepine identified a phase II sulfate metabolite that, under certain conditions, could interfere with the quantification of the parent drug through in-source conversion. nih.gov This highlights the importance of robust MS methods for accurate analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown or suspected metabolite. mdpi.com Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (ToF) or Orbitrap can measure mass-to-charge ratios (m/z) with high accuracy, typically within a few parts per million (ppm). This precision allows for the confident assignment of a molecular formula. mdpi.com For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Interactive Data Table: Molecular Properties of this compound

| Attribute | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₅S | |

| Molecular Weight (g/mol) | 332.33 | |

| Theoretical Monoisotopic Mass (Da) | 332.04669 | Calculated |

Tandem mass spectrometry is a critical tool for elucidating the structure of metabolites by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of the analyte (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

For this compound, the protonated molecule [M+H]⁺ (m/z ≈ 333.05) would serve as the precursor ion. A primary fragmentation pathway would involve the neutral loss of the sulfate group (SO₃, 79.957 Da), resulting in a product ion at m/z ≈ 253.1, corresponding to the protonated oxcarbazepine core. This fragment can be further dissociated in an MS³ experiment to yield ions characteristic of oxcarbazepine, such as those at m/z 208 and 180. mdpi.com This multi-stage fragmentation provides a high degree of confidence in the structural assignment. It is crucial to optimize chromatographic separation, as in-source fragmentation of the sulfate metabolite can generate the m/z 253 ion of the parent drug, potentially leading to inaccurate quantification. nih.govnih.gov

Interactive Data Table: Hypothetical Tandem MS Fragmentation for this compound

| Experiment | Precursor Ion (m/z) | Major Product Ion(s) (m/z) | Associated Neutral Loss |

|---|---|---|---|

| MS/MS | 333.05 [M+H]⁺ | 253.1 | SO₃ (Sulfur trioxide) |

| MS³ | 333.05 → 253.1 | 208.1, 180.2 | Further fragmentation of the oxcarbazepine core |

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (LC-MS) is the definitive platform for the analysis of drug metabolites in complex biological matrices. oup.com The chromatographic step is essential for separating the polar this compound from the parent drug, its primary active metabolite (10-hydroxycarbazepine), and other potential conjugates, such as glucuronides. nih.govoup.com

Analytical methods typically employ reversed-phase chromatography, using columns like a C18, with a gradient elution. mdpi.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve ionization efficiency in the MS source. nih.govmdpi.com The ability of LC to resolve these closely related compounds prior to MS detection is paramount for preventing ion suppression and ensuring accurate quantification, especially given the potential for the sulfate metabolite to convert to the parent drug in the ion source. nih.gov

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the two methylene (B1212753) protons (CH₂) of the azepine ring, and the amide proton (NH). Compared to the parent oxcarbazepine, the addition of the electron-withdrawing sulfate group to the carbamoyl (B1232498) nitrogen would be expected to cause a significant downfield shift (to a higher ppm value) for the amide proton and smaller shifts for nearby aromatic and methylene protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms. oregonstate.edu Key signals would include those for the carbonyl carbon (C=O), the aromatic carbons, and the aliphatic carbons of the ring. The carbons adjacent to the sulfonated nitrogen would exhibit a chemical shift change compared to their positions in the parent drug, providing evidence for the site of conjugation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Rationale for Prediction |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.2 - 8.0 | Typical aromatic region, with potential shifts due to sulfonation. |

| ¹H | Methylene Protons (-CH₂-) | ~3.0 - 4.0 | Aliphatic region, influenced by adjacent aromatic rings and keto group. |

| ¹H | Amide Proton (-NH-) | > 8.0 | Expected to be shifted downfield significantly due to the adjacent SO₃ group. |

| ¹³C | Carbonyl Carbon (C=O) | ~160 - 170 | Characteristic region for amide/ketone carbonyls. |

| ¹³C | Aromatic Carbons | 120 - 140 | Standard aromatic carbon region. |

| ¹³C | Methylene Carbons (-CH₂-) | ~50 - 60 | Typical aliphatic region for carbons in a strained ring system. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish the spin systems within the molecule, for instance, confirming the connectivity between protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached (a one-bond correlation). nih.gov This allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com For this compound, HMBC would be vital to confirm the location of the sulfate group. For example, observing a correlation from the amide proton to the carbonyl carbon would confirm the carbamoyl fragment. Crucially, correlations from aromatic or methylene protons to carbons on the opposite side of the sulfonated nitrogen would definitively piece together the entire molecular framework and confirm the site of conjugation.

Interactive Data Table: Application of 2D NMR for Structural Elucidation of this compound

| 2D NMR Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Identifies neighboring protons, establishing proton spin systems within the aromatic rings. sdsu.edu |

| HSQC | ¹H - ¹³C (1-bond) | Links each proton directly to its attached carbon atom. nih.govsdsu.edu |

| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes long-range connectivity, confirming the molecular skeleton and the position of the N-sulfate group. youtube.com |

Information regarding "this compound" is currently unavailable in published scientific literature.

The extensive body of available research focuses on the parent drug, Oxcarbazepine, and its primary active metabolite, the 10-monohydroxy derivative (MHD). wikipedia.orgdrugs.compharmgkb.orgnih.govfda.gov The metabolism of Oxcarbazepine is well-documented, proceeding primarily through reduction to MHD and subsequent glucuronidation. wikipedia.orgpharmgkb.orgfda.gov While sulfation is a known metabolic pathway for some xenobiotics, detailed studies on the N-sulfation of Oxcarbazepine and the analytical characterization of the resulting "this compound" are not present in the accessible scientific literature. researchgate.net

Therefore, it is not possible to provide an article on the advanced analytical methodologies for "this compound" as requested, due to the absence of foundational research on the topic. The specific subsections outlined, including Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and detailed method validation protocols (specificity, selectivity, linearity, LOD, LOQ, and precision), presuppose a level of scientific investigation that has not been published for this particular compound.

Method Validation and Qualification Protocols

Accuracy Assessment (Recovery Studies)

A critical component of any analytical method validation is the assessment of accuracy, often determined through recovery studies. This process involves adding a known amount of the analyte (in this case, this compound) to a biological matrix (such as plasma or urine) and measuring the concentration recovered by the analytical method. The percentage of recovery is a direct measure of the method's accuracy.

Ideally, this section would present data from studies that have performed such recovery experiments for this compound. This would typically include:

The concentration levels of this compound spiked into the matrix.

The number of replicates at each concentration level.

The mean recovery percentage and the relative standard deviation (RSD) for each level.

Table 1: Illustrative Data Table for Accuracy Assessment of this compound (Hypothetical)

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Low QC | Data not available | Data not available | Data not available |

| Medium QC | Data not available | Data not available | Data not available |

| High QC | Data not available | Data not available | Data not available |

QC: Quality Control

Without specific studies on the recovery of this compound, it is not possible to provide factual data for this section.

Robustness and Ruggedness Testing of Analytical Methods

Robustness and ruggedness are measures of an analytical method's reliability under varied conditions.

Robustness testing involves making small, deliberate variations to the method parameters to assess its capacity to remain unaffected. Common variations include changes in pH of the mobile phase, column temperature, flow rate, and mobile phase composition.

Ruggedness testing assesses the reproducibility of the results when the method is performed by different analysts, on different instruments, or in different laboratories.

This section would ideally summarize findings from studies that have subjected their analytical method for this compound to such tests.

Table 2: Illustrative Data Table for Robustness Testing of an Analytical Method for this compound (Hypothetical)

| Parameter Varied | Variation | Impact on Results (e.g., % Change in Concentration, RSD) |

| Mobile Phase pH | ± 0.2 units | Data not available |

| Column Temperature | ± 5 °C | Data not available |

| Flow Rate | ± 0.1 mL/min | Data not available |

| Analyst | Analyst 1 vs. Analyst 2 | Data not available |

| Instrument | Instrument A vs. Instrument B | Data not available |

As with the accuracy assessment, the absence of specific published research on the robustness and ruggedness of analytical methods for this compound prevents the presentation of concrete findings.

Structural Elucidation and Conformational Analysis of Oxcarbazepine N Sulfate

Application of Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic analysis is fundamental to confirming the molecular structure of Oxcarbazepine (B1677851) N-Sulfate, verifying its molecular weight, and identifying its functional groups. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for this purpose. oup.com

Mass Spectrometry (MS): This technique is crucial for determining the precise molecular weight and fragmentation pattern. For Oxcarbazepine N-Sulfate (C₁₅H₁₂N₂O₅S), the expected monoisotopic mass is 332.0467 g/mol . pharmaffiliates.comnih.gov Electrospray ionization (ESI) in negative mode would likely be employed to detect the deprotonated molecule [M-H]⁻ and subsequent fragment ions, which helps in piecing together the molecular structure by identifying the loss of the sulfate (B86663) group (SO₃) or other characteristic fragments. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The introduction of a sulfate group at the enol position would induce significant chemical shifts in the signals of nearby protons and carbons compared to the parent Oxcarbazepine molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to assign all signals correctly and confirm the connectivity of the atoms within the dibenzo[b,f]azepine core and the carboxamide group.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, aromatic C-H and C=C stretching, and, most importantly, the characteristic S=O and S-O stretching vibrations from the sulfate group. derpharmachemica.com

| Technique | Parameter | Expected Information for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula | C₁₅H₁₂N₂O₅S pharmaffiliates.comnih.gov |

| Molecular Weight | 332.33 g/mol pharmaffiliates.comnih.gov | |

| NMR Spectroscopy | ¹H NMR | Provides information on the chemical environment of protons, showing shifts indicative of the sulfate group's position. |

| ¹³C NMR | Identifies all unique carbon atoms and confirms the structural backbone. | |

| Infrared (IR) Spectroscopy | Functional Groups | Confirms presence of amide (N-H, C=O) and sulfate (S=O, S-O) groups. derpharmachemica.com |

Computational Chemistry Approaches for Predicted Structure and Energetics

In the absence of complete experimental data, computational chemistry provides powerful predictive insights into the structure, stability, and conformational behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, offering deep insights into stability and reactivity. mdpi.com By solving the Kohn–Sham equations, DFT can accurately model properties like molecular orbital energies, charge distribution, and electrostatic potential. mdpi.compensoft.net

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be performed. pensoft.net These calculations would help to:

Optimize Molecular Geometry: Predict the most stable, lowest-energy three-dimensional structure.

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The electron-withdrawing sulfate group is expected to significantly lower the energy of these orbitals compared to the parent drug. pensoft.net

Map Electrostatic Potential (ESP): An ESP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen atoms of the sulfate and amide groups as sites for potential intermolecular interactions.

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Functional/Basis Set | Approximation used to calculate the exchange-correlation energy (e.g., B3LYP/6-311++G(d,p)). pensoft.net | Determines the accuracy of the electronic structure calculation. |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides predicted bond lengths, bond angles, and dihedral angles. |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. pensoft.net | Indicates the molecule's electron-donating/accepting capabilities and kinetic stability. |

| Electrostatic Potential Map | A visual representation of charge distribution on the molecular surface. | Helps predict sites for non-covalent interactions, such as hydrogen bonding. |

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, providing a dynamic understanding of its behavior in solution. mdpi.com An MD simulation of this compound would typically involve placing the molecule in a simulation box with a solvent (e.g., water) and calculating the forces between atoms using a force field (e.g., CHARMM, AMBER). mdpi.comnih.gov

These simulations can reveal:

Conformational Flexibility: The dibenzo[b,f]azepine ring system is not planar, and MD simulations can map the accessible conformations and the energy barriers between them.

Solvent Interactions: MD can characterize the hydration shell around the molecule, showing how water molecules interact with the polar sulfate and amide groups. mdpi.com

Principal Component Analysis (PCA): This analysis can identify the dominant modes of motion in the molecule, revealing which parts of the structure are most flexible. plos.org

Studies on the parent compound Oxcarbazepine have utilized MD simulations to understand its interactions with other materials, demonstrating the utility of this approach. nih.govacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure

Crystallographic Analysis (if single crystals are available)

X-ray crystallography provides the most definitive structural information for a compound in its solid state. However, this technique requires the successful growth of a single crystal, which can be challenging. To date, there are no publicly available reports of a crystal structure for this compound.

If single crystals were to be obtained, X-ray diffraction analysis would yield precise data on:

Unit Cell Dimensions: The size and shape of the repeating unit in the crystal lattice.

Bond Lengths and Angles: Highly accurate measurements of the molecule's geometry.

Intermolecular Interactions: A detailed map of how molecules pack together in the crystal, including hydrogen bonding and van der Waals forces.

In the absence of a single crystal, Powder X-ray Diffraction (PXRD) could be used on a microcrystalline sample. While not providing the same level of detail as single-crystal analysis, PXRD gives a characteristic fingerprint that can be used to identify the compound and distinguish between different polymorphic forms, as has been done extensively for the parent drug Oxcarbazepine. google.comresearchgate.net

Preclinical and in Vitro Disposition Studies of Oxcarbazepine Sulfate Metabolites

In Vitro Metabolic Stability and Formation Kinetics in Isolated Enzyme Systems

The formation of sulfate (B86663) conjugates is a key Phase II metabolic reaction for many xenobiotics, catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.gov These enzymes are found in the soluble protein fraction (cytosol) of various tissues, including the liver, kidney, and gastrointestinal tract. hres.ca

Detailed studies focusing specifically on the in vitro metabolic stability of the Oxcarbazepine (B1677851) N-Sulfate metabolite following incubation with hepatic microsomal and cytosolic fractions are not extensively available in the public scientific literature. Research has predominantly centered on the formation of metabolites from the parent compound, oxcarbazepine, rather than the subsequent stability or further metabolism of its conjugated forms. The primary metabolic activity for oxcarbazepine's conversion to its main active metabolite, MHD, occurs via cytosolic reductases, while further conjugation of MHD is mediated by UDP-glucuronyltransferases, which are microsomal enzymes. fda.govfda.gov

The formation of Oxcarbazepine N-Sulfate is mediated by cytosolic sulfotransferases (SULTs). nih.govdoctorlib.org These enzymes facilitate the transfer of a sulfonate group from the universal donor co-substrate, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the drug molecule. nih.gov While it is established that oxcarbazepine can undergo direct sulfation, the specific human SULT isoforms responsible for catalyzing the formation of this compound have not been definitively identified in published studies. In humans, this direct sulfate conjugate of oxcarbazepine accounts for approximately 4% of the administered dose recovered in urine, indicating it is a minor metabolic pathway. fda.gov Studies on other drugs have shown that multiple SULT isoforms, often present in the liver and intestine, can contribute to the sulfation of a single compound. researcher.life

Hepatic Microsomal and Cytosolic Incubation Studies

Distribution and Excretion Profiles in Non-Human Animal Models

While extensive pharmacokinetic data exists for oxcarbazepine and its primary active metabolite, MHD, in animal models, specific pharmacokinetic parameters for the this compound conjugate in plasma are not well-documented. Following oral administration of oxcarbazepine to rats, the parent drug is absorbed rapidly, and plasma levels of MHD are significantly higher than those of oxcarbazepine itself. fda.gov The low abundance of the sulfate conjugate pathway likely results in plasma concentrations that are below the limit of quantification in many standard preclinical pharmacokinetic studies.

To provide context, the table below summarizes the pharmacokinetic parameters of the major analytes, Oxcarbazepine and MHD, in male rats after a single oral dose.

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) |

| Oxcarbazepine | 10 | 1.1 | 0.75 | 3.3 |

| 50 | 3.8 | 1.5 | 20.3 | |

| 100 | 5.5 | 2.5 | 40.7 | |

| MHD | 10 | 4.8 | 4.0 | 50.8 |

| 50 | 17.6 | 8.0 | 280.6 | |

| 100 | 28.5 | 8.0 | 499.7 | |

| Data derived from studies in male rats. Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Source: fda.gov |

Although the direct sulfate conjugate of oxcarbazepine has been identified as a human metabolite, specific quantitative data detailing the percentage of this particular metabolite excreted in the urine or feces of non-human animal models is not available in the reviewed scientific literature.

As neutral, lipophilic compounds, oxcarbazepine and its primary metabolite MHD are known to pass through biological membranes and distribute into various tissues, including the brain. doctorlib.org However, specific studies designed to measure the concentration and distribution of the minor this compound metabolite in various tissues of preclinical species have not been identified in the literature. The physicochemical properties of the highly water-soluble sulfate conjugate would likely result in a different tissue distribution profile compared to the parent drug and MHD, with more limited penetration across lipophilic barriers like the blood-brain barrier.

Impurity Profiling and Control in Oxcarbazepine Production

Identification and Characterization of Oxcarbazepine (B1677851) N-Sulfate in Bulk Drug Substances

Oxcarbazepine N-Sulfate is recognized as a process impurity and a potential metabolite of Oxcarbazepine. pharmaffiliates.comfda.govnih.gov Its formal chemical name is N-[(10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]sulfamic Acid. synthinkchemicals.com The identification of this compound in bulk drug substances is a critical step in ensuring the purity and quality of the final pharmaceutical product.

The characterization of this compound involves determining its chemical and physical properties. It is a distinct chemical entity with a specific molecular formula and weight, differentiating it from the active pharmaceutical ingredient (API), Oxcarbazepine, and other related impurities. pharmaffiliates.comsynthinkchemicals.com In human metabolism studies, a direct sulfate (B86663) conjugate of Oxcarbazepine has been identified, accounting for a small fraction of the metabolites. fda.gov This indicates that pathways for its formation exist, which can be relevant to both in vivo and in vitro (synthesis) conditions. The presence of such impurities, even in small amounts, can potentially impact the efficacy and safety profile of the drug, making their characterization essential. researchgate.net

Below is a data table summarizing the key identification properties of this compound.

| Property | Value |

| Chemical Name | N-[(10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]sulfamic Acid synthinkchemicals.com |

| CAS Number | 1159977-54-4 pharmaffiliates.comsynthinkchemicals.compharmaffiliates.comscbt.com |

| Molecular Formula | C₁₅H₁₂N₂O₅S pharmaffiliates.comsynthinkchemicals.comscbt.com |

| Molecular Weight | 332.33 pharmaffiliates.comsynthinkchemicals.comscbt.com |

| Category | Oxcarbazepine Impurity pharmaffiliates.comsynthinkchemicals.com |

Development of Analytical Strategies for Impurity Monitoring

Effective monitoring of this compound requires robust and specific analytical methods capable of detecting and quantifying this impurity at low levels within the bulk drug substance. The development of such strategies is a cornerstone of quality control in pharmaceutical production. semanticscholar.org

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques commonly used for the analysis of Oxcarbazepine and its related substances. semanticscholar.orgpharmacophorejournal.com These methods, typically coupled with UV detection, can achieve good separation of various impurities. pharmacophorejournal.comscielo.br For an impurity like this compound, developing a method with sufficient selectivity is crucial to resolve its peak from the main Oxcarbazepine peak and other impurities. researchgate.net

A significant challenge in the analysis of this compound was highlighted in a bioanalytical study, which found that the sulfate metabolite can impact the quantification of the parent drug. nih.gov The study revealed that this Phase II metabolite can occasionally co-elute with Oxcarbazepine and undergo in-source conversion during mass spectrometry (MS) analysis, leading to inaccurate measurements. nih.gov This finding underscores the necessity for meticulous method development, particularly for LC-MS/MS methods, to ensure complete chromatographic separation and to optimize MS source conditions to prevent artificial conversion of the analyte. nih.gov Therefore, a rigorous interpretation of analytical results, including those from incurred sample reanalysis (ISR), is essential for accurate impurity profiling. nih.gov

The table below outlines various analytical techniques and their relevance to monitoring this compound.

| Analytical Technique | Application & Considerations for this compound |

| HPLC-UV | A common method for impurity profiling. scielo.broup.com Method development must focus on achieving baseline separation from Oxcarbazepine and other impurities. The UV wavelength should be optimized for sensitivity to all relevant compounds. pharmacophorejournal.com |

| UHPLC-UV | Offers faster analysis times and higher resolution compared to HPLC, which is beneficial for complex impurity profiles. semanticscholar.org |

| LC-MS/MS | Provides high sensitivity and selectivity, confirming the identity of the impurity by its mass-to-charge ratio. researchgate.net It is critical to prevent co-elution and in-source conversion of the sulfate conjugate, which can artificially inflate the parent drug's concentration. nih.gov |

| Reference Standards | The use of a qualified and characterized this compound reference standard is mandatory for accurate identification and quantification. nih.govsynthinkchemicals.com |

Strategies for Mitigating this compound Formation During Synthesis

Controlling the formation of impurities during the synthesis of an API is a primary goal of process chemistry. For this compound, mitigation strategies focus on understanding its formation mechanism and optimizing reaction and purification conditions.

The synthesis of Oxcarbazepine involves multiple steps, and by-products can be carried over into the final product if not properly controlled. semanticscholar.org The formation of a sulfate impurity suggests a reaction involving a sulfating agent. This could occur if sulfuric acid or other sulfur-containing reagents are used in the process under conditions that favor N-sulfation of the carbamoyl (B1232498) group of an intermediate or the final Oxcarbazepine molecule.

Key mitigation strategies include:

Reagent Selection and Control: Avoiding the use of strong sulfating agents or controlling their presence as trace impurities in other raw materials is a primary preventative measure. Process development studies often evaluate alternative reagents to minimize side reactions. For instance, improved synthesis processes for Oxcarbazepine focus on using reagents like α-hydroxy acids in carbamoylation steps to achieve excellent purity and yield, thereby reducing the formation of various impurities. google.com

Process Parameter Optimization: Controlling reaction parameters such as temperature, pH, and reaction time is critical. Undesirable side reactions, including sulfation, are often sensitive to these conditions. Hydrolysis steps, for example, are carefully controlled using specific acids like oxalic acid rather than sulfuric acid to prevent unwanted side products. google.com

Purification Processes: Implementing highly efficient purification steps at the end of the synthesis is essential for removing any impurities that may have formed. Crystallization is a powerful technique for purifying the final API. google.com Developing a crystallization process with a specific solvent system (e.g., a mixture of methanol (B129727) and methylene (B1212753) chloride) can effectively purge a wide range of impurities, including polar compounds like a sulfate conjugate, from the final product. google.com

By combining careful process design with advanced analytical monitoring, the levels of this compound can be effectively controlled in the final bulk drug substance, ensuring a high-purity product.

Future Research Directions and Translational Perspectives for Oxcarbazepine N Sulfate

Development of Reference Standards and Certified Reference Materials

The availability of high-quality reference standards is fundamental for the accurate identification, quantification, and control of impurities in pharmaceutical products. For Oxcarbazepine (B1677851) N-Sulfate, several commercial suppliers provide reference standards. These standards are essential for various stages of pharmaceutical research and quality control, including method development, validation, and stability studies.

Future efforts in this area should focus on the development of Certified Reference Materials (CRMs). While reference standards are currently available, the development of CRMs would provide a higher level of accuracy and traceability. CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The development process for Oxcarbazepine N-Sulfate CRMs would involve:

Synthesis and Purification: Developing and optimizing robust synthetic routes to produce high-purity this compound. This may involve exploring novel synthetic pathways to improve yield and reduce the presence of co-impurities.

Comprehensive Characterization: Utilizing a battery of analytical techniques to unequivocally confirm the structure and purity of the compound. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis.

Purity Assessment: Employing quantitative techniques such as quantitative NMR (qNMR) and mass balance approaches to assign a certified purity value with a stated uncertainty.

Stability Studies: Conducting long-term and accelerated stability studies under various conditions to establish the shelf-life and appropriate storage conditions for the CRM.

The availability of such well-characterized CRMs from national metrology institutes or accredited reference material producers would be invaluable for pharmaceutical manufacturers and regulatory agencies, ensuring global consistency in the monitoring and control of this impurity.

Interactive Data Table: Commercially Available this compound Reference Standards

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Pharmaffiliates | PA 15 16640 | 1159977-54-4 | C₁₅H₁₂N₂O₅S | 332.33 | Reference standard for oxcarbazepine impurity. pharmaffiliates.com |

| SynThink Chemicals | SA12513 | 1159977-54-4 | C₁₅H₁₂N₂O₅S | 332.33 | Can be used as a working or secondary reference standard. synthinkchemicals.com |

| Simson Pharma | O060001 | 1159977-54-4 | C₁₅H₁₂N₂O₅S | 332.33 | Available via custom synthesis. |

| BOC Sciences | 1159977-54-4 | 1159977-54-4 | Not specified | Not specified | Purity: 95%. |

Advanced Mechanistic Investigations into Sulfation Stereoselectivity (if applicable)

The biotransformation of oxcarbazepine in the human body is a complex process. While the primary metabolic pathway involves the reduction of the keto group to form the active metabolite licarbazepine, other pathways, including sulfation, may occur. drugbank.com The structure of this compound suggests the addition of a sulfate (B86663) group to the nitrogen atom of the carbamoyl (B1232498) moiety.

A key area for future research is to investigate the potential stereoselectivity of the sulfation process. Although Oxcarbazepine itself is achiral, its metabolites can be chiral. The sulfation reaction could potentially be catalyzed by sulfotransferase (SULT) enzymes, which are known to exhibit stereoselectivity.

Advanced mechanistic investigations could include:

In Vitro Metabolism Studies: Using human liver microsomes, cytosol, and specific recombinant SULT isoforms to identify the enzymes responsible for the formation of this compound.

Stereoselective Analysis: Developing and validating stereoselective analytical methods, such as chiral chromatography, to separate and quantify any potential stereoisomers of this compound formed during in vitro or in vivo metabolism.

Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of the sulfation reaction to understand the efficiency and capacity of the involved enzymes.

Inhibition Studies: Using known inhibitors of specific SULT isoforms to confirm their role in the formation of this compound.

Understanding the stereoselectivity of sulfation is important because different stereoisomers can have different toxicological profiles. If the sulfation is found to be stereoselective, this could have implications for the safety assessment of oxcarbazepine.

Exploration of Environmental Fate and Degradation of Sulfated Byproducts

The increasing use of pharmaceuticals has led to concerns about their presence and persistence in the environment. APIs and their metabolites can enter the environment through various pathways, including wastewater treatment plant effluents. As a known impurity and potential metabolite, this compound could be released into the environment.

Future research should focus on the environmental fate and degradation of this compound and other sulfated byproducts of oxcarbazepine. Key research questions include:

Occurrence in Environmental Matrices: Developing sensitive analytical methods to detect and quantify this compound in various environmental compartments, such as surface water, groundwater, and soil.

Abiotic Degradation: Investigating the degradation of this compound through abiotic processes like hydrolysis and photolysis under environmentally relevant conditions.

Biotic Degradation: Studying the biodegradation of this compound by microorganisms in wastewater treatment plants and natural aquatic environments. This would involve identifying the microorganisms capable of degrading the compound and elucidating the degradation pathways.

Ecotoxicity Assessment: Evaluating the potential ecotoxicological effects of this compound on non-target organisms, such as algae, daphnids, and fish, to assess its environmental risk.

The findings from these studies will be crucial for understanding the environmental persistence, mobility, and potential risks associated with this compound, and for developing strategies to mitigate its environmental impact.

Computational Modeling for Predicting Impurity Formation Pathways

Computational modeling has become a powerful tool in pharmaceutical sciences for predicting the formation of impurities and degradation products. In the context of this compound, computational approaches can provide valuable insights into its formation pathways, both during the manufacturing process and as a metabolite.

Future research in this area could involve:

Quantum Chemical Calculations: Using density functional theory (DFT) and other quantum chemical methods to model the reaction mechanism of sulfation of the oxcarbazepine molecule. This can help to identify the most likely site of sulfation and the energetic favorability of the reaction.

Molecular Docking and Dynamics: If the formation is enzymatic, molecular docking and molecular dynamics simulations can be used to model the interaction of oxcarbazepine with the active site of sulfotransferase enzymes. This can provide insights into the substrate specificity and potential for stereoselectivity.

Forced Degradation Studies and Predictive Software: Employing predictive software that uses knowledge-based systems and machine learning algorithms to identify potential degradation pathways and products of oxcarbazepine under various stress conditions (e.g., heat, humidity, light, acid, base). This can help to anticipate the formation of this compound and other impurities.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the toxicological properties of this compound based on its chemical structure. This can be a valuable tool for early risk assessment.

By integrating computational modeling with experimental data, a more comprehensive understanding of the formation, stability, and potential risks associated with this compound can be achieved. This knowledge can aid in the development of more robust manufacturing processes and safer pharmaceutical products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Oxcarbazepine N-Sulfate in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the gold standard for quantification, as outlined in pharmacopeial monographs . Infrared (IR) spectroscopy is used for structural confirmation by comparing sample spectra to reference standards (e.g., USP Oxcarbazepine RS) . For reproducibility, ensure chromatographic parameters (e.g., mobile phase composition, column type) align with published protocols, and validate methods using spike-and-recovery experiments .

Q. How should researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity validation requires a combination of techniques:

- Assay : Use HPLC to quantify the main peak, ensuring it constitutes 98–102% of the sample .

- Impurity Profiling : Employ liquid chromatography-mass spectrometry (LC-MS) to detect sulfation byproducts or residual precursors.

- Water Content : Perform Karl Fischer titration to meet anhydrous basis requirements .

- Cross-validate results against USP/Ph.Eur. monographs for compliance .

Q. What are the critical parameters for designing in vitro metabolic stability studies of this compound?

- Methodological Answer :

- Enzyme Source : Use human liver microsomes or recombinant sulfotransferases to assess phase II metabolism.

- Incubation Conditions : Maintain physiological pH (7.4), temperature (37°C), and co-factor availability (e.g., 3'-phosphoadenosine-5'-phosphosulfate for sulfation).

- Sampling Intervals : Collect timepoints (0, 15, 30, 60 mins) to calculate half-life (t1/2) and intrinsic clearance .

- Include positive controls (e.g., known sulfotransferase substrates) to validate assay robustness.

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo metabolite profiles of this compound be resolved?

- Methodological Answer : Contradictions often arise from differences in enzyme expression or compartmentalization. Strategies include:

- Cross-System Validation : Compare results across hepatocytes, microsomes, and whole-organism models (e.g., rodents).

- Pharmacokinetic Modeling : Develop compartmental models to account for enterohepatic recirculation or tissue-specific metabolism .

- Omics Integration : Use proteomics to quantify sulfotransferase isoforms in test systems and adjust in vitro-in vivo extrapolation (IVIVE) factors .

Q. What experimental designs are optimal for assessing the pH-dependent solubility of this compound in biorelevant media?

- Methodological Answer :

- Media Selection : Simulate gastric (pH 1.2), intestinal (pH 6.5), and colonic (pH 7.4) fluids using FaSSIF/FeSSIF buffers.

- Shake-Flask Method : Agitate samples at 37°C for 24 hrs, filter, and quantify dissolved drug via HPLC-UV .

- Data Interpretation : Apply the Henderson-Hasselbalch equation to predict ionization states and correlate solubility with partition coefficients (log P).

Q. How can population pharmacokinetic (PopPK) models be structured to predict inter-individual variability in this compound exposure?

- Methodological Answer :

- Covariate Analysis : Incorporate body weight, renal/hepatic function, and genetic polymorphisms (e.g., SULT1A1 alleles) .

- Nonlinear Mixed-Effects Modeling : Use software like NONMEM or Monolix to estimate fixed (population) and random (individual) effects.

- Validation : Perform bootstrap analysis and visual predictive checks (VPCs) to confirm model robustness.

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples (e.g., plasma)?

- Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile (≥90% v/v) followed by solid-phase extraction (SPE) to isolate the analyte .

- Chromatographic Optimization : Employ gradient elution to separate the analyte from endogenous compounds.

- Matrix Effect Assessment : Compare peak areas of spiked post-extraction samples vs. pure solutions; accept ≤20% variability .

Data Analysis and Reporting

Q. How should researchers handle raw data discrepancies in this compound stability studies?

- Methodological Answer :

- Root-Cause Analysis : Check for instrument drift (e.g., column degradation), sample degradation (light/heat exposure), or operator error.

- Statistical Outlier Tests : Apply Grubbs' test or Dixon’s Q-test to exclude anomalous data points .

- Reporting : Clearly document excluded data and justify decisions in supplementary materials to maintain transparency .

Q. What are best practices for synthesizing and reporting new derivatives of this compound?

- Methodological Answer :

- Synthetic Protocols : Detail reaction conditions (temperature, solvent, catalyst), purification steps (e.g., recrystallization solvents), and yields.

- Characterization : Provide <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution MS, and elemental analysis data. For novel compounds, include X-ray crystallography if available .

- Supplementary Materials : Archive extensive spectral data and synthetic procedures in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.